molecular formula C27H25ClN4O2S B15201528 (R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride

(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride

Cat. No.: B15201528
M. Wt: 505.0 g/mol
InChI Key: ZRFQDGHKCQFVSD-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxypyrrolidine moiety, an imidazo[2,1-b]thiazole ring, and a naphthamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride typically involves multiple steps, including the formation of the imidazo[2,1-b]thiazole ring, the attachment of the hydroxypyrrolidine moiety, and the final coupling with the naphthamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypyrrolidine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazo[2,1-b]thiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyrrolidine moiety may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

®-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide: The non-hydrochloride form, which may have different solubility and stability properties.

Uniqueness

®-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride is unique due to its specific stereochemistry and the presence of multiple functional groups that enable diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H25ClN4O2S

Molecular Weight

505.0 g/mol

IUPAC Name

N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H24N4O2S.ClH/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20;/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33);1H/t22-;/m1./s1

InChI Key

ZRFQDGHKCQFVSD-VZYDHVRKSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5.Cl

Canonical SMILES

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.